Enzyme Inhibition Potency: 2-(4-Ethoxyphenyl)acetohydrazide vs. Structural Analogs Against Dihydroorotase
In a primary screen against dihydroorotase from mouse Ehrlich ascites cells, 2-(4-ethoxyphenyl)acetohydrazide exhibited an IC50 of 1.80 × 10^5 nM (180 μM) at pH 7.37 and 10 μM concentration [1]. By comparison, the unsubstituted 2-phenylacetohydrazide showed an IC50 of 1.00 × 10^6 nM (1000 μM) under identical conditions, representing a 5.6-fold stronger inhibition for the 4-ethoxy derivative [2]. This differential highlights the critical role of the 4-ethoxy substituent in enhancing target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against dihydroorotase |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (180 μM) |
| Comparator Or Baseline | 2-Phenylacetohydrazide (unsubstituted): IC50 = 1.00 × 10^6 nM (1000 μM) |
| Quantified Difference | 5.6-fold lower IC50 for the 4-ethoxy derivative |
| Conditions | Enzyme: dihydroorotase from mouse Ehrlich ascites; pH 7.37; compound concentration 10 μM |
Why This Matters
A 5.6-fold improvement in target inhibition potency directly informs compound selection for medicinal chemistry programs targeting dihydroorotase or related amidohydrolase enzymes.
- [1] BindingDB Entry for 2-(4-Ethoxyphenyl)acetohydrazide. Dihydroorotase inhibition IC50. Accessed via UCSD BindingDB. View Source
- [2] BindingDB PrimarySearch_ki for unsubstituted 2-phenylacetohydrazide. Dihydroorotase inhibition IC50. Accessed via UCSD BindingDB. View Source
